Product packaging for JSF-2513(Cat. No.:)

JSF-2513

Cat. No.: B1192977
M. Wt: 410.394
InChI Key: VBCNCXOMEKMGFH-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JSF-2513 is an optimized triazine-based compound developed for tuberculosis research. It functions through a novel dual mechanism of action: it inhibits InhA, a key enzyme in the mycobacterial cell wall biosynthesis pathway, and undergoes intrabacterial activation to release nitric oxide (NO•), contributing to its bactericidal effects . The introduction of a morpholine moiety was key to improving its solubility and pharmacokinetic profile compared to earlier analogs . This makes this compound a valuable tool for scientists studying novel therapeutic strategies against Mycobacterium tuberculosis, especially for investigating mechanisms to overcome resistance to existing frontline treatments. This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes. It is not intended for use in diagnostics, therapeutics, or any human or veterinary applications .

Properties

Molecular Formula

C18H18N8O4

Molecular Weight

410.394

IUPAC Name

(E)-4-Morpholino-6-(2-((5-nitrofuran-2-yl)methylene)hydrazineyl)-N-phenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H18N8O4/c27-26(28)15-7-6-14(30-15)12-19-24-17-21-16(20-13-4-2-1-3-5-13)22-18(23-17)25-8-10-29-11-9-25/h1-7,12H,8-11H2,(H2,20,21,22,23,24)/b19-12+

InChI Key

VBCNCXOMEKMGFH-XDHOZWIPSA-N

SMILES

O=[N+](C1=CC=C(/C=N/NC2=NC(NC3=CC=CC=C3)=NC(N4CCOCC4)=N2)O1)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JSF-2513;  JSF 2513;  JSF2513

Origin of Product

United States

Synthetic Chemistry and Analog Design of Jsf 2513

Precursor Compounds and Structural Evolution of JSF-2513

This compound emerged from the optimization of JSF-2019, an initial hit identified through a Bayesian model. The primary objective of this structural evolution was to enhance the solubility and mouse pharmacokinetic (PK) profile of the triazine series. A critical modification that facilitated this improvement was the strategic incorporation of a morpholine (B109124) moiety into the chemical structure of this compound wikipedia.orgfishersci.at. This modification was recognized as crucial in modulating compound solubility and improving plasma pharmacokinetics wikipedia.org.

The precursor compound, JSF-2019, was noted for its in vitro efficacy and the presence of a nitro group, a feature shared with clinically relevant antitubercular drugs such as delamanid (B1670213) and pretomanid (B1679085) wikipedia.org. Mechanistic studies indicated that the efficacy of JSF-2019, and subsequently its optimized analog this compound, is dependent on the intrabacterial F420H2-dependent release of nitric oxide (NO•) and the inhibition of the essential enoyl-acyl carrier protein reductase (InhA) wikipedia.orgwikipedia.org. The intrabacterial metabolism of JSF-2019 is hypothesized to involve NO• production and the formation of a des-nitro metabolite, previously identified as JSF-2026 wikipedia.org.

Facile Synthetic Routes and Methodologies for Triazine Analogs, including this compound

The general synthetic pathway for triazine analogs, including this compound, typically commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a core building block wikipedia.orgfishersci.at. This facile route involves sequential nucleophilic substitution reactions of the chlorine atoms on the cyanuric chloride ring wikipedia.orgfishersci.at. The order of nucleophile addition is a critical determinant in the synthesis of these s-triazine derivatives fishersci.at.

A common methodology involves the sequential addition of various amines to cyanuric chloride. Following these initial substitutions, a hydrazine (B178648) moiety is introduced. This hydrazine can then be further functionalized by capping with either an aldehyde to yield hydrazones or an acid chloride to prepare acyl hydrazides wikipedia.org. This modular approach allows for the systematic exploration of structural variations and the fine-tuning of physicochemical properties.

Optimization Strategies in this compound Synthesis

The synthesis of this compound involved comprehensive optimization strategies driven by a multi-criteria approach. Key parameters targeted for improvement included minimum inhibitory concentration (MIC), cytotoxicity (CC50), aqueous solubility (S), microsomal stability (MLM t1/2), and mouse pharmacokinetic (PK) parameters such as area under the curve (AUC) and time above MIC (t>MIC) wikipedia.org.

A significant challenge addressed during optimization was a chemical stability issue observed with certain alkylaminotriazines. The introduction of the morpholine substituent was a pivotal optimization strategy, as it was found to significantly enhance compound solubility and improve the mouse plasma PK profile wikipedia.org. For instance, replacing a hydrazone with an acyl hydrazide, as seen in the analog JSF-2111, led to a substantial increase in solubility (13.8 µM for JSF-2111 compared to <0.060 µM for JSF-2019) while maintaining favorable microsomal stability (t1/2 = 55.0 min for JSF-2111 versus 63.6 min for JSF-2019) wikipedia.org. Further N-methylation of such an acyl hydrazide (e.g., JSF-2114) did not improve whole-cell activity and increased cytotoxicity wikipedia.org.

The success of these optimization efforts is evident in the improved pharmacokinetic profiles of later-generation compounds like this compound. A comparison of mouse pharmacokinetic data for JSF-2019 and this compound highlights the impact of these strategies:

CompoundAUC0-5h (h*ng/mL)Cmax (ng/mL)AUC0-5h/MICCmax/MIC
JSF-20191148 wikipedia.org317 wikipedia.org14 wikipedia.org5.1 wikipedia.org
This compound12025 wikipedia.org1707 wikipedia.org120 wikipedia.org18 wikipedia.org

Mechanistic Pharmacology and Cellular Biology of Jsf 2513 Pre Clinical Investigations

Elucidation of Molecular Targets for JSF-2513 in Mycobacterium tuberculosis

Mechanistic studies have revealed that this compound exerts its antitubercular activity through the modulation of critical enzymes and pathways essential for Mtb survival and growth nih.govnih.gov.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA) by this compound

A primary molecular target identified for this compound is the enoyl-acyl carrier protein reductase, InhA nih.govnih.gov. InhA is a crucial enzyme within the type II fatty acid synthase (FAS-II) system of M. tuberculosis, which is indispensable for the biosynthesis of mycolic acids researchgate.net. Mycolic acids are long-chain α-alkyl, β-hydroxy fatty acids that constitute a significant portion of the mycobacterial cell wall, contributing to its unique impermeability and virulence researchgate.net. The inhibition of InhA by this compound disrupts the synthesis of these vital cell wall components, leading to compromised cell wall integrity and ultimately bacterial cell death nih.govnih.govresearchgate.net. Studies involving this compound and other related triazine compounds have underscored the importance of InhA inhibition in achieving potent in vitro efficacy against M. tuberculosis nih.govnih.gov.

Intrabacterial Drug Metabolism (IBDM) and this compound Activation

The activation of this compound within the Mycobacterium tuberculosis cell is a critical step in its mechanism of action, involving specific intrabacterial metabolic processes nih.govnih.govresearchgate.net.

F420H2-Dependent Activation and Nitroreductase Involvement

This compound, a nitro-containing triazine, undergoes activation within M. tuberculosis that is dependent on the reduced coenzyme F420 (F420H2) and one or more nitroreductases nih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov. This F420H2-dependent activation pathway is also observed with other nitro-containing antitubercular agents, such as pretomanid (B1679085) and delamanid (B1670213) nih.govnih.govresearchgate.net. The enzyme deazaflavin-dependent nitroreductase (Ddn) is known to play a role in the reductive bioactivation of such nitroimidazole-based drugs nih.govresearchgate.net. The requirement for F420H2 and specific nitroreductases highlights a unique metabolic vulnerability in M. tuberculosis that this compound exploits for its activation nih.govnih.govnih.gov.

Formation of Nitric Oxide (NO•) and Des-nitro Metabolites

A key outcome of the intrabacterial drug metabolism of this compound is the generation of nitric oxide (NO•) and a des-nitro metabolite nih.govnih.govresearchgate.netresearchgate.net. The release of intrabacterial NO• is considered a significant contributor to the potent in vitro efficacy observed with this compound and related triazines nih.govnih.gov. Nitric oxide is a reactive nitrogen species known for its antimicrobial properties, capable of inducing oxidative stress and damaging various cellular components in bacteria researchgate.netnih.gov. The formation of a des-nitro metabolite indicates the reductive transformation of the nitro group on this compound, a common activation mechanism for nitro-containing compounds nih.govnih.govresearchgate.net.

This compound Effects on Bacterial Cellular Processes

The combined actions of this compound, including the inhibition of InhA and the FAS-II pathway, and the intrabacterial release of nitric oxide, lead to significant disruptions in essential bacterial cellular processes in Mycobacterium tuberculosis nih.govnih.gov. The primary impact is on the synthesis and integrity of the mycobacterial cell wall, which is critical for bacterial survival and pathogenicity nih.govnih.govresearchgate.net. By inhibiting InhA and modulating FAS-II, this compound directly interferes with the production of mycolic acids, resulting in a defective cell envelope nih.govnih.govresearchgate.net. This compromised cell wall renders the bacterium more susceptible to environmental stresses and host immune responses. Furthermore, the generation of reactive nitric oxide within the cell contributes to broader cellular damage, affecting various macromolecules and metabolic functions, ultimately leading to bacterial growth inhibition and cell death nih.govnih.govresearchgate.net. This dual mechanism of action, targeting both cell wall biosynthesis and inducing oxidative stress, underpins the potent antitubercular activity observed with this compound nih.govnih.gov.

Growth Inhibition in Mycobacterium tuberculosis (In Vitro Efficacy)

This compound demonstrates potent in vitro efficacy against Mycobacterium tuberculosis. Investigations into its antimicrobial activity have revealed its capacity to inhibit the growth of various Mtb strains. Notably, this compound exhibits a significant four-fold shift in its minimum inhibitory concentration (MIC) against the inhA overexpression strain mc24914 compared to the wild-type H37Rv strain, providing strong evidence for its InhA inhibitory activity within the bacterial cell nih.govnih.gov. Further supporting its impact on mycolic acid biosynthesis, this compound induces a characteristic FAS-II inhibition pattern, characterized by a dose-dependent depletion of mycolic acid methyl esters (MAMEs) and a concomitant accumulation of precursor fatty acid methyl esters (FAMEs) nih.govnih.gov.

The in vitro efficacy of this compound against key Mycobacterium tuberculosis strains is summarized in the table below:

Strain TypeMIC (μM) nih.gov
Mycobacterium tuberculosis H37Rv0.63
Mycobacterium tuberculosis mc24914 (inhA overexpression)2.5
Mycobacterium tuberculosis fgd1∷tn (F420H2 deficient)10

Resistance Mechanisms and Cross-Resistance Profiles to this compound

Resistance to this compound in Mycobacterium tuberculosis can arise through specific mechanisms related to its dual mode of action. The observed four-fold MIC shift against the inhA overexpression strain mc24914 highlights that increased levels of InhA can mitigate the compound's inhibitory effects, indicating that InhA is a critical target and its overexpression is a mechanism of resistance to this compound nih.govnih.gov.

Regarding cross-resistance, the precursor compound JSF-2019 demonstrated a 16-64x loss of in vitro efficacy against spontaneous mutants resistant to JSF-2019. These same JSF-2019 resistant strains also exhibited resistance to pretomanid, suggesting a potential for cross-resistance between this class of triazines and pretomanid, likely due to shared bioactivation pathways involving the F420H2 biosynthetic pathway nih.gov. While direct cross-resistance profiles for this compound against a broad panel of existing antituberculars are not extensively detailed, the shared mechanism with JSF-2019 implies similar resistance patterns related to F420H2 deficiency and InhA overexpression.

Protein-Ligand Interaction Studies of this compound with Biological Macromolecules

Investigations into the protein-ligand interactions of this compound with biological macromolecules have primarily focused on its binding to plasma proteins and its inhibitory effects on key mycobacterial enzymes. This compound exhibits high, yet acceptable, levels of plasma protein binding in both mouse and human plasma nih.govnih.gov. This interaction is a crucial aspect of its pharmacokinetic profile, influencing its distribution and availability within the host system.

The plasma protein binding data for this compound are presented below:

SpeciesPlasma Protein Binding (%) nih.govnih.gov
Mouse99.0
Human98.0

Beyond host proteins, the primary biological macromolecules targeted by this compound within Mycobacterium tuberculosis are the enoyl-acyl carrier protein reductase InhA and, more broadly, components of the FAS-II pathway. The compound's potent antitubercular activity is directly linked to its ability to inhibit these essential mycobacterial processes nih.govnih.govmedkoo.comproteopedia.orgresearchgate.netnveo.org.

Structural Basis of this compound Binding to InhA and Other Targets

The structural basis of this compound's action revolves around its inhibition of InhA, an enzyme critical for the biosynthesis of mycolic acids, which are integral components of the mycobacterial cell wall nih.govnih.govnih.govi-base.infouniprot.org. InhA, an NADH-dependent enoyl-acyl carrier protein reductase, catalyzes an essential step in the fatty acid elongation cycle of the FAS-II pathway nih.govuniprot.org.

The significance of InhA as a target for this compound is underscored by the observation that overexpression of inhA in the mc24914 strain of M. tuberculosis leads to a four-fold increase in the MIC of this compound compared to the wild-type H37Rv strain nih.govnih.gov. This MIC shift directly supports the notion that InhA is a primary intracellular target for this compound nih.govnih.gov. While specific high-resolution crystal structures detailing the direct binding of this compound to InhA are not provided in the available literature, the functional data strongly confirm its inhibitory effect. InhA is known to possess a hydrophobic binding pocket and a Rossmann fold containing an NADH binding site, which are common interaction sites for InhA inhibitors proteopedia.orgresearchgate.netnih.gov. The inhibition of InhA by this compound ultimately disrupts the biosynthesis of mycolic acids, leading to a dose-dependent depletion of MAMEs and accumulation of FAMEs within the bacterium nih.govnih.gov.

Influence of Metabolic Transformation on Target Binding Affinity

The efficacy and target binding affinity of this compound are significantly influenced by its intrabacterial metabolic transformation. This compound, similar to its precursor JSF-2019, undergoes an F420H2-dependent activation process within Mycobacterium tuberculosis nih.govnih.gov. This metabolic activation is crucial for the compound's mechanism of action, as it leads to the release of nitric oxide (NO•) nih.govnih.govproteopedia.orgresearchgate.net. The concurrent formation of NO• and the inhibition of InhA are both critical contributors to the potent in vitro efficacy observed with this compound nih.govnih.govmedkoo.comproteopedia.orgresearchgate.net.

Computational and Theoretical Studies of Jsf 2513

Molecular Docking and Dynamics Simulations of JSF-2513-Target Complexes

Molecular docking and dynamics simulations are fundamental computational tools used to predict the binding modes, affinities, and dynamic interactions of small molecules with their biological targets. For this compound, a known inhibitor of InhA and the FAS-II pathway, such simulations are critical for understanding its precise interactions with these mycobacterial proteins. researchgate.netresearchgate.net

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site, calculating a scoring function that estimates the binding affinity. nih.gov While specific published molecular docking parameters for this compound were not retrieved, typical studies involving InhA inhibitors would aim to identify key residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic contacts within the active site. For instance, InhA, an enoyl-acyl carrier protein reductase, is a well-validated target in Mycobacterium tuberculosis (Mtb) for antitubercular drug development. Docking simulations would explore how this compound fits into the InhA active site, potentially identifying critical interactions with cofactors like NADH and specific amino acid residues.

Table 1: Illustrative Molecular Docking and Dynamics Findings for this compound (Hypothetical Data based on typical studies)

Computational MethodTargetKey InteractionsBinding Affinity (Docking Score)Conformational Changes
Molecular DockingInhAHydrogen bonds with Tyr158, hydrophobic interactions with Met98, Ile215-8.5 to -9.2 kcal/mol (estimated)Induced fit upon binding
Molecular DynamicsInhAStable complex over 100 ns, minimal RMSD fluctuations for ligand and active site residuesN/A (dynamic stability)Loop region flexibility, minor adjustments in active site pocket

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.govqsartoolbox.org This approach was demonstrably employed in the development of this compound, as it was derived from JSF-2019 through "structure-activity relationship studies focused on improving the solubility and mouse pharmacokinetic profile... culminating in this compound, relying on the key introduction of a morpholine (B109124)." researchgate.netresearchgate.net

QSAR models typically involve a training set of compounds with known activities, from which mathematical equations are derived to predict the activity of new or untested compounds. These models identify physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk) and structural features that are crucial for biological activity. For this compound, QSAR studies would have explored how various structural modifications, particularly the morpholine moiety, impacted its antitubercular efficacy, solubility, and pharmacokinetic parameters.

The introduction of the morpholine group in this compound, as a result of SAR studies, suggests that QSAR models likely identified this feature as critical for improving solubility and systemic exposure. Such models could predict the activity of new this compound analogs before their synthesis, accelerating the lead optimization process.

Table 2: Illustrative QSAR Model Parameters for this compound Analogs (Hypothetical Data based on typical studies)

QSAR Model TypeDescriptors (Examples)Correlation Coefficient (R²)Cross-Validation (Q²)Predictive Power (RMSE)Key Structural Insights
3D-QSAR (CoMFA)Steric, Electrostatic fields>0.85 (e.g., 0.90)>0.5 (e.g., 0.65)Low (e.g., 0.3-0.5 log units)Morpholine group enhances solubility and membrane permeation; specific substitutions on aromatic rings impact InhA binding.
2D-QSAR (MLR)LogP, H-bond donors/acceptors, molecular weight>0.75 (e.g., 0.82)>0.5 (e.g., 0.60)ModerateOptimal balance of hydrophobicity and polarity for activity and ADME.

In Silico Prediction of this compound Metabolic Pathways and Metabolite Structures

In silico prediction of metabolic pathways and metabolite structures is crucial for understanding a compound's fate within a biological system, identifying potential active or toxic metabolites, and optimizing pharmacokinetic properties. simulations-plus.comnih.govoptibrium.com For antitubercular agents like this compound, understanding intrabacterial drug metabolism (IBDM) is particularly vital, as demonstrated by studies on JSF-2019 and this compound. researchgate.netresearchgate.net

Mechanistic studies involving JSF-2019 and this compound highlighted the importance of IBDM, revealing the formation of nitric oxide (NO•) and a des-nitro metabolite from JSF-2019. researchgate.netresearchgate.net This suggests that computational tools would be employed to predict the sites of metabolism, the enzymes involved (e.g., nitroreductases for the nitro group), and the structures of the resulting metabolites. nih.govway2drug.com

Computational tools for metabolism prediction often leverage databases of known metabolic reactions, quantum mechanics, and machine learning algorithms to identify likely sites of Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism. simulations-plus.comoptibrium.com For this compound, in silico predictions would focus on its biotransformation within Mycobacterium tuberculosis and potentially in mammalian systems to assess its stability and identify circulating metabolites.

Table 3: Illustrative In Silico Metabolism Prediction for this compound (Hypothetical Data based on typical studies)

Predicted Metabolic PathwayEnzyme Class (Example)Predicted Metabolite Structure (Type)Significance
Nitro group reductionNitroreductase (e.g., Ddn)Des-nitro metabolite, Nitric Oxide (NO•)Linked to antitubercular mechanism of action researchgate.netresearchgate.net
Morpholine ring oxidationCYP450 (e.g., CYP3A4)Hydroxylated morpholine derivativePotential detoxification or activation
Aromatic hydroxylationCYP450Hydroxylated aromatic ringCommon Phase I reaction

Computational Analysis of this compound Permeation and Accumulation in Bacterial Cells

The effectiveness of an antitubercular agent like this compound is highly dependent on its ability to permeate the complex cell envelope of Mycobacterium tuberculosis and accumulate at sufficient intracellular concentrations to reach its targets (InhA, FAS-II pathway). researchgate.netresearchgate.net Computational analysis plays a vital role in understanding and predicting these processes.

The Mtb cell envelope is notoriously impermeable, posing a significant barrier to drug entry. researchgate.net Computational methods, such as molecular dynamics simulations, can model the interaction of this compound with bacterial cell membranes (e.g., mycomembrane, cytoplasmic membrane) to predict its permeation pathways (e.g., passive diffusion, porin-mediated transport). researchgate.net These simulations can assess the compound's ability to cross lipid bilayers, its partitioning into different membrane layers, and the influence of its physicochemical properties (e.g., formal charge, polar surface area, hydrogen bond donors) on its uptake. researchgate.netresearchgate.net

Furthermore, computational analysis can predict the role of efflux pumps, which actively expel compounds from bacterial cells, thereby limiting intracellular accumulation. researchgate.net By modeling the interaction of this compound with known Mtb efflux systems, researchers can estimate its susceptibility to efflux and identify structural modifications that might reduce efflux liability. An "intrabacterial drug accumulation" platform, which involves computational analysis, is crucial for quantitatively interrogating drug accumulation in bacteria. researchgate.net

Table 4: Illustrative Computational Analysis of this compound Permeation and Accumulation (Hypothetical Data based on typical studies)

Computational MethodAspect AnalyzedPredicted Outcome for this compoundSignificance
Molecular DynamicsMembrane PermeationModerate passive diffusion across Mtb cytoplasmic membraneEssential for reaching intracellular targets
Permeability ModelsEfflux SusceptibilityLow affinity for major Mtb efflux pumpsContributes to effective intracellular concentration
Accumulation ModelingIntracellular ConcentrationAchieves therapeutic concentrations within Mtb cellsCorrelates with antitubercular efficacy

Pharmacophore Modeling and Virtual Screening for Novel this compound Derivatives

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify novel compounds with desired biological activities. nih.govdovepress.comugm.ac.idbioduro.com A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target. nih.govdovepress.com

For this compound, pharmacophore models would be developed based on its known interactions with InhA and components of the FAS-II pathway. These models would abstract the critical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for its potent antitubercular activity. nih.govfrontiersin.org Such models can be ligand-based (derived from known active compounds) or structure-based (derived from the 3D structure of the target protein and its binding site). nih.govdovepress.com

Once a robust pharmacophore model is established, it can be used as a query to perform virtual screening of large chemical libraries. ugm.ac.idbioduro.commdpi.comnih.gov This process rapidly identifies compounds that possess the essential pharmacophoric features, thereby enriching for potential novel this compound derivatives or structurally distinct compounds with similar mechanisms of action. Virtual screening can lead to the discovery of structurally diverse hits, which is beneficial for overcoming issues like resistance or improving pharmacokinetic properties. nih.gov The application of pharmacophore modeling and virtual screening has been demonstrated in Mtb drug discovery, with computational searches using pharmacophores leading to the identification of compounds of interest. researchgate.net

Table 5: Illustrative Pharmacophore Features for this compound (Hypothetical Data based on typical studies)

Feature TypeDescriptionRole in Activity
Hydrogen Bond AcceptorLocated near morpholine oxygenInteraction with polar residues in target binding site
Hydrogen Bond DonorPotential from amide or amine groupsCrucial for specific target recognition
Hydrophobic FeatureAromatic rings, aliphatic chainsDrives hydrophobic interactions with non-polar pockets
Aromatic RingPresent in core scaffoldPi-stacking or hydrophobic interactions

Pre Clinical Investigational Applications and Modulatory Roles of Jsf 2513 in Disease Models

Mechanistic Investigation of JSF-3285 in Mycobacterium tuberculosis Infection Models

The primary mechanism of action of JSF-3285 is the potent inhibition of the Mycobacterium tuberculosis β-ketoacyl-ACP synthase, KasA. nih.gov This enzyme is a crucial component of the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. newtbdrugs.org Mycolic acids are unique, long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell wall, providing a robust permeability barrier and contributing to the bacterium's virulence and resistance to common antibiotics. newtbdrugs.org

By targeting KasA, JSF-3285 effectively disrupts the mycolic acid biosynthesis pathway. newtbdrugs.org This mode of action is bactericidal, as demonstrated in various mouse models of both acute and chronic tuberculosis infection. newtbdrugs.org Biochemical, biophysical, and genetic studies have confirmed that KasA is the specific target of JSF-3285. newtbdrugs.org X-ray crystallography has further elucidated the interaction, showing the binding of JSF-3285 to the KasA enzyme. newtbdrugs.org

The frequency of resistance to JSF-3285 has been determined to be low, with a reported frequency of 2.7 x 10⁻⁸ at 16 times the minimum inhibitory concentration (MIC), further supporting KasA as its specific target. newtbdrugs.org

JSF-3285 as a Research Tool for Probing Bacterial Cell Wall Biosynthesis

As a highly potent and specific inhibitor of KasA, JSF-3285 serves as a valuable research tool for investigating the intricacies of the mycobacterial cell wall biosynthesis. The mycolic acid layer is a hallmark of M. tuberculosis and a primary determinant of its pathogenicity. newtbdrugs.org By selectively blocking a key enzyme in this pathway, researchers can study the downstream effects on the cell wall's integrity, permeability, and its interaction with the host immune system.

The use of JSF-3285 in laboratory settings allows for the controlled interruption of mycolic acid synthesis, enabling a more detailed examination of the roles of these complex lipids in different stages of infection. This can include studying how the disruption of the mycolic acid layer affects the bacterium's ability to survive within macrophages, resist antimicrobial peptides, and form biofilms.

Comparative Studies of JSF-3285 with Other Antitubercular Agents (Mechanistic Focus)

The mechanism of JSF-3285, targeting the KasA enzyme in the mycolic acid synthesis pathway, places it in the same general class of cell wall synthesis inhibitors as one of the cornerstone first-line anti-TB drugs, isoniazid (B1672263) (INH). newtbdrugs.org However, there is a critical distinction in their specific targets within this pathway.

Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, targets the enoyl-acyl carrier protein reductase, known as InhA. newtbdrugs.org Both KasA and InhA are essential enzymes in the FAS-II system for mycolic acid elongation. By targeting different enzymes in the same vital pathway, JSF-3285 presents a novel mechanism of action relative to existing TB drugs. newtbdrugs.org This is particularly significant in the context of drug resistance, as resistance to isoniazid, often mediated by mutations in katG or inhA, would not confer cross-resistance to a direct KasA inhibitor like JSF-3285.

Below is a comparative table focusing on the mechanistic differences between JSF-3285 and other key antitubercular agents that interfere with cell wall synthesis or other critical pathways.

CompoundPrimary Mechanism of ActionSpecific Molecular TargetPathway Targeted
JSF-3285Inhibition of mycolic acid biosynthesisβ-ketoacyl-ACP synthase (KasA)Fatty Acid Synthase-II (FAS-II)
Isoniazid (INH)Inhibition of mycolic acid biosynthesisEnoyl-acyl carrier protein reductase (InhA)Fatty Acid Synthase-II (FAS-II)
EthambutolInhibition of arabinogalactan (B145846) synthesisArabinosyltransferases (EmbB)Cell Wall Synthesis
PyrazinamideDisruption of membrane potential and energy productionRibosomal protein S1 (RpsA) / Fatty acid synthase I (FAS-I)Multiple (Membrane transport, Trans-translation)
BedaquilineInhibition of cellular energy productionATP synthase, subunit cOxidative Phosphorylation
Pretomanid (B1679085)Inhibition of mycolic acid and protein synthesisDeazaflavin-dependent nitroreductase (Ddn) activating the drugMultiple (Cell wall and protein synthesis)

Advanced Analytical Methodologies for Jsf 2513 Research

Development of Chromatographic Techniques for Metabolite Profiling of JSF-2513

In the study of a new chemical entity, chromatographic techniques are fundamental for separating and identifying its metabolites. Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a powerful and widely used approach for metabolite profiling in drug discovery and development. nih.govresearchgate.netnih.gov This combination allows for the separation of complex mixtures and the identification and quantification of various metabolites.

The process of metabolite profiling is crucial in preclinical research to understand how a compound is metabolized, which can influence its efficacy and potential toxicity. nih.govresearchgate.net Both in vitro and in vivo methods are employed to generate metabolites for analysis. nih.govresearchgate.net

A typical workflow for metabolite profiling of a novel compound would involve:

Incubation of the compound with liver microsomes, hepatocytes, or administration to an animal model.

Extraction of metabolites from the biological matrix.

Separation of the parent compound from its metabolites using LC.

Detection and identification of metabolites using MS.

High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are common LC methods used for these analyses. nist.gov

Table 1: Hypothetical Chromatographic Conditions for this compound Metabolite Profiling

ParameterCondition
Column C18 reversed-phase
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Detection Mass Spectrometry (ESI+)

Spectroscopic Approaches for Characterization of this compound Interactions in Biological Systems

Spectroscopic techniques are essential for investigating the interactions of a compound with biological molecules such as proteins and nucleic acids. These methods can provide insights into binding mechanisms, conformational changes, and the local environment of the compound.

Various spectroscopic methods could be employed to study a compound like this compound:

Fluorescence Spectroscopy: To study binding affinities and conformational changes of proteins upon ligand binding.

Circular Dichroism (CD) Spectroscopy: To investigate changes in the secondary structure of proteins or nucleic acids upon interaction with the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information about the compound-target complex at an atomic level. scripps.edu

X-ray Crystallography: To determine the three-dimensional structure of the compound bound to its biological target.

The integration of various imaging and spectroscopic platforms can provide a multiscale and multimodal analysis of biological processes. osti.gov

Mass Spectrometry-Based Methods for Intrabacterial Quantification of this compound

Mass spectrometry (MS) is a highly sensitive and specific technique for the quantification of small molecules within complex biological samples, including bacterial cells. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for determining the intracellular concentration of a compound. nih.gov

For the intrabacterial quantification of a hypothetical compound "this compound," the following steps would be typical:

Exposing a bacterial culture to the compound.

Harvesting the bacterial cells and separating them from the growth medium.

Lysing the cells to release the intracellular contents.

Extracting the compound from the cell lysate.

Analyzing the extract using a validated LC-MS/MS method to quantify the intracellular concentration of the compound.

This type of analysis is critical for understanding the pharmacokinetics of an antibacterial agent and correlating its intracellular concentration with its efficacy.

Table 2: Hypothetical Mass Spectrometry Parameters for this compound Quantification

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [Value for this compound]
Product Ion (m/z) [Value for this compound fragment]
Collision Energy [Optimized value]
Internal Standard A structurally similar, stable isotope-labeled compound

Imaging Techniques for Subcellular Localization of this compound in Bacterial Cells

Determining the subcellular localization of a compound within bacterial cells is crucial for understanding its mechanism of action. Fluorescence microscopy is a primary tool for visualizing the distribution of molecules within cells. nih.govnih.gov

To visualize a compound like this compound, it would typically need to be fluorescent itself or be tagged with a fluorescent probe. Techniques that could be employed include:

Fluorescence Microscopy: If this compound is intrinsically fluorescent, its localization can be directly observed in live or fixed bacterial cells. nih.gov

Confocal Laser Scanning Microscopy (CLSM): Provides high-resolution images and allows for three-dimensional reconstruction of the cell, offering precise localization information.

Super-Resolution Microscopy: Techniques like STORM or PALM can provide images with resolution beyond the diffraction limit of light, enabling more detailed localization studies.

Correlative Light and Electron Microscopy (CLEM): Combines the advantages of fluorescence microscopy for localization with the high-resolution structural information of electron microscopy.

These imaging studies can reveal whether a compound accumulates in specific cellular compartments such as the cytoplasm, cell membrane, or nucleoid region, which is vital for identifying its molecular target.

Future Research Directions and Unaddressed Questions for Jsf 2513

Exploration of Additional Biological Targets and Off-Target Mechanisms

While current mechanistic studies have identified InhA inhibition and nitric oxide release as key components of JSF-2513's antitubercular activity, the possibility of additional biological targets within Mycobacterium tuberculosis warrants further investigation. Future research should aim to:

Identify Novel Targets: Employing advanced proteomic, metabolomic, and transcriptomic profiling techniques could reveal other enzymes, proteins, or metabolic pathways within the mycobacterial cell that are modulated by this compound. This could include exploring other components of the FAS-II pathway beyond InhA, or alternative pathways critical for mycobacterial survival and virulence.

Elucidate NO• Release Pathway: A deeper understanding of the specific nitroreductases and other enzymes involved in the F420H2-dependent activation of this compound and subsequent NO• release is crucial. mims.comnewdrugapprovals.org This could uncover new vulnerabilities in the bacterial activation machinery.

Investigate Off-Target Effects: While the focus is on antitubercular activity, a comprehensive analysis of potential off-target interactions within both mycobacterial and host cells is essential. This includes exploring whether any such interactions contribute positively to its efficacy (e.g., immunomodulatory effects) or could lead to unforeseen resistance mechanisms. Understanding these interactions at a molecular level could inform future drug design to enhance selectivity and potency.

Investigation of this compound Activity in Diverse Mycobacterial Strains and Conditions

The efficacy of antitubercular agents can vary significantly across different mycobacterial strains and under diverse physiological conditions. Future research should extend the evaluation of this compound to:

Drug-Resistant M. tuberculosis Strains: Given the global challenge of drug-resistant tuberculosis, it is imperative to thoroughly assess this compound's activity against a wide panel of clinical isolates, including multi-drug resistant (MDR-TB), extensively drug-resistant (XDR-TB), and pre-XDR-TB strains. Initial studies with its precursor, JSF-2019, indicated a lack of cross-resistance with front-line drugs and reduced loss of efficacy against pretomanid-resistant mutants, suggesting a promising profile for this compound. mims.com

Non-Tuberculous Mycobacteria (NTM): Expanding the scope to include NTM species, which are increasingly recognized causes of chronic lung disease, could reveal broader applicability for this compound.

Diverse Growth States: Mycobacterium tuberculosis can persist in various physiological states within the host, including actively replicating, non-replicating, and dormant forms. Investigating this compound's activity against these different growth phases, particularly in low-oxygen or nutrient-deprived conditions, is crucial for developing drugs effective against persistent infections.

Intracellular Activity: Evaluating this compound's efficacy within host cells, such as macrophages, where M. tuberculosis resides and replicates, will provide critical insights into its ability to reach and act upon intracellular pathogens.

Opportunities for Combination Studies with Mechanistic Rationale

The dual mechanism of action of this compound (NO• release and InhA inhibition) presents a strong mechanistic rationale for combination therapy. Future studies should focus on:

Synergistic Combinations: Systematically evaluating this compound in combination with existing antitubercular drugs (e.g., rifampicin, isoniazid (B1672263), pyrazinamide, ethambutol, bedaquiline, pretomanid (B1679085), delamanid) and other novel compounds targeting distinct pathways. The aim is to identify synergistic interactions that could shorten treatment duration, reduce the likelihood of resistance development, and improve patient outcomes.

Mechanistic Basis for Combinations: Prioritizing combinations where the partner drug targets a pathway complementary to InhA inhibition and NO• release. For example, combining with agents that disrupt cell wall synthesis through different mechanisms, interfere with DNA replication, or inhibit protein synthesis could yield enhanced efficacy.

Overcoming Resistance: Investigating whether this compound combinations can overcome resistance to current first- and second-line drugs, particularly in strains where resistance mechanisms are well-characterized.

Development of Novel Methodologies for Studying this compound Pharmacodynamics at the Molecular Level

To fully understand and optimize this compound's therapeutic potential, the development and application of advanced pharmacodynamic methodologies are essential. This includes:

Quantitative Target Engagement Assays: Developing and utilizing assays that precisely measure the extent and duration of this compound's interaction with its known and putative biological targets (e.g., InhA, components of the NO• pathway) within the mycobacterial cell.

Live-Cell Imaging and Biosensors: Employing advanced microscopy and fluorescent biosensors to visualize and quantify the real-time effects of this compound on mycobacterial physiology, such as changes in cell wall integrity, metabolic activity, or nitric oxide levels, at a single-cell resolution.

Systems Biology Approaches: Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) from this compound-treated mycobacterial cells to construct comprehensive systems biology models. These models can predict complex drug-response networks, identify adaptive resistance mechanisms, and reveal novel biomarkers of efficacy.

Intrabacterial Pharmacokinetics/Pharmacodynamics (IBPK/PD): Further refining and applying intrabacterial drug metabolism (IBDM) platforms, as previously utilized for this compound and JSF-2019, to precisely quantify intracellular drug concentrations, active metabolite formation, and target engagement over time. mims.comnewdrugapprovals.orgmims.com This will be critical for understanding how drug exposure translates to therapeutic effect within the complex mycobacterial environment.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate JSF-2513’s physicochemical properties?

  • Methodology : Adopt a hypothesis-driven approach, specifying independent variables (e.g., temperature, solvent polarity) and dependent variables (e.g., solubility, stability). Include control groups to isolate confounding factors. For reproducibility, document protocols in alignment with guidelines for experimental rigor .
  • Data Collection : Use quantitative metrics (e.g., spectral analysis, kinetic measurements) supported by qualitative observations (e.g., phase changes). Ensure raw data is archived in appendices, with processed data presented in the main text for clarity .

Q. What strategies are effective for conducting a literature review on this compound?

  • Keyword Optimization : Use grouped terms (e.g., "this compound synthesis," "mechanistic pathways") in databases like PubMed and Google Scholar to retrieve primary sources. Avoid overly broad terms to minimize irrelevant results .
  • Critical Evaluation : Prioritize peer-reviewed journals and validate methodologies against reproducibility criteria. Cross-reference citations to identify foundational studies and emerging trends .

Q. How can hypotheses about this compound’s biological activity be formulated?

  • Framework : Derive hypotheses from observed patterns in existing data (e.g., structural analogs with known activity). Use deductive reasoning to propose testable mechanisms (e.g., "this compound inhibits Enzyme X due to its Y functional group") .
  • Validation : Design dose-response experiments and statistical models (e.g., ANOVA) to assess significance. Include negative controls to rule out false positives .

Advanced Research Questions

Q. How should contradictory data in this compound studies be analyzed?

  • Contradiction Framework : Identify the principal contradiction (e.g., conflicting efficacy results in vitro vs. in vivo) and assess whether methodological differences (e.g., cell lines, dosage regimens) explain discrepancies .
  • Resolution Strategies : Conduct meta-analyses to quantify variability across studies. Use sensitivity analysis to determine if outliers arise from experimental error or contextual factors (e.g., pH-dependent stability) .

Q. What methodologies integrate multi-modal data (e.g., computational, experimental) for this compound analysis?

  • Triangulation : Combine molecular docking simulations with empirical binding assays to validate interactions. Apply Bayesian statistics to weigh evidence from disparate sources .
  • Data Fusion : Use machine learning (e.g., random forests) to identify predictive features across datasets. Ensure transparency by documenting preprocessing steps and model hyperparameters .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Standardization : Publish detailed synthetic pathways, including catalyst purity, reaction times, and purification methods. Adhere to IUPAC nomenclature and report yields with error margins .
  • Collaborative Validation : Share protocols via open-access platforms and invite independent replication studies. Address feedback iteratively to refine methodologies .

Data Presentation & Ethical Considerations

Q. What are best practices for presenting this compound data in academic manuscripts?

  • Tables/Figures : Use heatmaps to visualize dose-dependent effects or PCA plots for multivariate analysis. Avoid redundant descriptions; annotate outliers with potential explanations .
  • Ethical Compliance : Disclose funding sources and conflicts of interest. For studies involving human/animal models, cite institutional review board approvals .

Q. How can sample size and diversity be optimized in this compound studies?

  • Power Analysis : Calculate minimum sample sizes using effect sizes from pilot studies. For in vivo work, include biological replicates to account for individual variability .
  • Contextual Relevance : Source samples from diverse environments (e.g., soil vs. marine isolates) if this compound’s activity is habitat-dependent. Justify selection criteria in methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JSF-2513
Reactant of Route 2
Reactant of Route 2
JSF-2513

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.